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Compound of Interest

Compound Name: Methyl 3-bromo-4-formylbenzoate

Cat. No.: B582041

This guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-
4-formylbenzoate, a compound of interest for researchers, scientists, and professionals in the
field of drug development. The document outlines the available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols.

Molecular Structure

IUPAC Name: Methyl 3-bromo-4-formylbenzoate CAS Number: 90484-53-0 Molecular
Formula: CoH7BrOs Molecular Weight: 243.05 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for Methyl 3-bromo-4-
formylbenzoate in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The H and 3C NMR data for Methyl 3-bromo-4-
formylbenzoate are summarized below.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
10.26 S - 1H Aldehyde (-CHO)
8.23 S - 1H Aromatic (H-2)
8.15 s - 1H Aromatic (H-2)
8.08 d 8.1 1H Aromatic (H-6)
7.98 m - 1H Aromatic (H-6)
7.97 d 8.0 1H Aromatic (H-5)
7.68 d 8.0 1H Aromatic (H-5)
3.91 s - 3H Methyl (-OCHs)

Note: Variations in chemical shifts and multiplicities are due to different experimental conditions
and solvents (CDClIs vs. DMSO-de).

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (d) ppm Assignment

165.5 Ester Carbonyl (C=0)
135.7 Aromatic (C-4)

132.4 Aromatic (C-1)

132.1 Aromatic (C-6)

129.8 Aromatic (C-2)

128.0 Aromatic (C-5)

122.3 Aromatic (C-3)

52.2 Methyl (-OCHs)
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Infrared (IR) Spectroscopy

While specific experimental IR data for Methyl 3-bromo-4-formylbenzoate is not readily
available in the searched literature, the characteristic absorption bands can be predicted based
on its functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Functional Group
~3100-3000 Medium Aromatic C-H Stretch
~2960-2850 Medium Aliphatic C-H Stretch (-OCHs3)
~2850-2750 Weak Aldehyde C-H Stretch
~1725-1705 Strong Ester C=0 Stretch
~1715-1695 Strong Aldehyde C=0 Stretch
~1600, ~1475 Medium-Strong Aromatic C=C Stretch
~1250-1000 Strong C-O Stretch (Ester)

~700-500 Medium-Strong C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its
fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data
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Parameter Value Source

Monoisotopic Mass 241.95786 Da Computed by PubChem[1]
[M+H]* 243 Experimental (LC/MS)
[M+H]* 242.96514 m/z Predicted

[M+Na]* 264.94708 m/z Predicted

[M-H]~ 240.95058 m/z Predicted

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analyses.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of Methyl 3-bromo-4-formylbenzoate is
dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds). A small amount of tetramethylsilane (TMS) may be added as an
internal standard (& = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 200 MHz for *H and 50 MHz for 13C, or at 400 MHz for 1H.

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent.
Standard pulse sequences are used for data acquisition. For *H NMR, the spectral width is
typically set from 0 to 12 ppm. For 13C NMR, the spectral width is set from 0 to 200 ppm.

Data Processing: The acquired free induction decay (FID) is Fourier transformed. The
resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced
to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of Methyl 3-bromo-4-
formylbenzoate is finely ground with potassium bromide (KBr) and pressed into a thin
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pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance
(ATR) accessory by placing the solid sample directly on the ATR crystal.

 Instrumentation: An FTIR spectrometer is used to record the spectrum.

o Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is
recorded. The sample is then scanned, typically over a range of 4000 to 400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a low concentration (e.g., 1 mg/mL).

e Instrumentation: An LC/MS system equipped with an electrospray ionization (ESI) source is
commonly used.

o Data Acquisition: The sample solution is introduced into the mass spectrometer. The analysis
is performed in either positive or negative ion mode to detect different adducts (e.g., [M+H]*,
[M+Na]*, [M-H]~). The mass analyzer is scanned over a relevant m/z range.

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak
and other significant fragments, confirming the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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